molecular formula C21H31NO6S B2870216 Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946314-88-1

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2870216
CAS No.: 946314-88-1
M. Wt: 425.54
InChI Key: UDIPQZOFCPEGNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of benzofuran derivatives, which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Strategies for the synthesis of 2,3-dihydrobenzofurans have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be related to the reactions of benzofuran derivatives. For example, benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Future Directions

Benzofuran and its derivatives, which are part of the structure of this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests potential future directions in the development of new therapeutic agents using this compound.

Properties

IUPAC Name

ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPQZOFCPEGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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